3-フルオロ-4-(プロパン-2-イル)アニリン

概要

説明

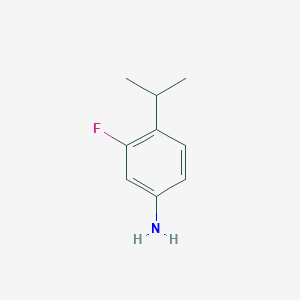

“3-Fluoro-4-(propan-2-yl)aniline” is an organic compound with the molecular formula C9H12FN . It is also known as 4-fluoro-N-isopropylaniline . The compound has a molecular weight of 153.2 .

Molecular Structure Analysis

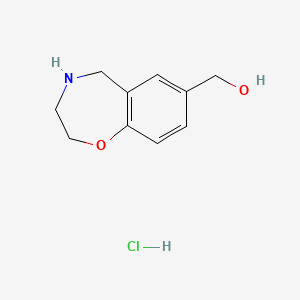

The molecular structure of “3-Fluoro-4-(propan-2-yl)aniline” consists of a benzene ring with a fluoro group (F) and an isopropyl group (CH(CH3)2) attached to it . The compound has a predicted density of 1.049±0.06 g/cm3 .

Physical and Chemical Properties Analysis

“3-Fluoro-4-(propan-2-yl)aniline” has a predicted density of 1.049±0.06 g/cm3 and a predicted boiling point of 223.8±20.0 °C . The compound is likely to be a liquid at room temperature .

科学的研究の応用

合成中間体

“3-フルオロ-4-(プロパン-2-イル)アニリン”は、さまざまな化学化合物の合成における中間体として使用されます . 例えば、農業で使用される除草剤であるフルフェナセトの合成に使用されます .

フッ素化ピリジン

フッ素化ピリジンは、医薬品化学、農薬、材料科学など、さまざまな分野で広く使用されている化合物群です . “3-フルオロ-4-(プロパン-2-イル)アニリン”は、これらのフルオロピリジンの合成に使用できます .

放射線生物学

“3-フルオロ-4-(プロパン-2-イル)アニリン”を使用して合成できるフルオロピリジンは、放射線生物学において特に注目されています . これらは、さまざまな生物学的用途のための潜在的な画像化剤であるF18置換ピリジンを作成するために使用できます .

農業製品

新しい農業製品を探すためのリード構造へのフッ素原子の導入は、一般的な改変です . “3-フルオロ-4-(プロパン-2-イル)アニリン”は、そのようなフッ素含有化合物の合成に使用できます .

医薬品用途

現在、医療治療に使用されている医薬品の総売上高の約10%が、フッ素原子を含む薬物です . “3-フルオロ-4-(プロパン-2-イル)アニリン”は、そのようなフッ素化医薬品の合成に使用できます .

ベンゾキサゾール誘導体の合成

“3-フルオロ-4-(プロパン-2-イル)アニリン”は、ベンゾキサゾール誘導体の合成に使用できます . これらの化合物は、医薬品化学や材料科学など、幅広い用途があります .

Safety and Hazards

While specific safety data for “3-Fluoro-4-(propan-2-yl)aniline” is not available, similar compounds are generally considered hazardous. They may be harmful if swallowed and can cause severe skin burns and eye damage . They may also cause respiratory irritation and damage to organs through prolonged or repeated exposure .

作用機序

Target of Action

3-Fluoro-4-(propan-2-yl)aniline is primarily used as an intermediate in organic synthesis . It doesn’t have a specific biological target but is used to build more complex molecules that may interact with various biological targets.

Mode of Action

As an intermediate in organic synthesis, the mode of action of 3-Fluoro-4-(propan-2-yl)aniline is dependent on the final compound it is used to synthesize. It can participate in various chemical reactions, such as Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

生化学分析

Biochemical Properties

3-Fluoro-4-(propan-2-yl)aniline plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes often involves hydroxylation or other oxidative processes, leading to the formation of more polar metabolites that can be easily excreted from the body .

Cellular Effects

The effects of 3-Fluoro-4-(propan-2-yl)aniline on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit certain signaling pathways by binding to specific receptors or enzymes, thereby affecting downstream processes such as cell proliferation, differentiation, and apoptosis . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of various mRNAs and proteins .

Molecular Mechanism

At the molecular level, 3-Fluoro-4-(propan-2-yl)aniline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and either inhibit or activate their functions. For instance, it may inhibit the activity of certain enzymes by competing with their natural substrates for binding sites, thereby reducing the rate of the enzymatic reaction . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, 3-Fluoro-4-(propan-2-yl)aniline can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of 3-Fluoro-4-(propan-2-yl)aniline can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative agents . In vivo studies have demonstrated that prolonged exposure to 3-Fluoro-4-(propan-2-yl)aniline can lead to cumulative effects on cellular function, such as changes in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 3-Fluoro-4-(propan-2-yl)aniline vary with different dosages in animal models. At low doses, it may have minimal or no observable effects on the animals. At higher doses, it can cause significant changes in physiological and biochemical parameters, such as alterations in liver and kidney function, changes in blood cell counts, and the induction of oxidative stress . Toxic or adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed at very high doses .

Metabolic Pathways

3-Fluoro-4-(propan-2-yl)aniline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites that are more polar and can be easily excreted from the body . These metabolic reactions often involve the addition of hydroxyl groups to the aromatic ring or the isopropyl group, resulting in the formation of more hydrophilic compounds . Additionally, 3-Fluoro-4-(propan-2-yl)aniline can affect metabolic flux by altering the activity of key enzymes involved in various metabolic pathways .

Transport and Distribution

The transport and distribution of 3-Fluoro-4-(propan-2-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, it can bind to various intracellular proteins, such as enzymes and receptors, which can influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-Fluoro-4-(propan-2-yl)aniline is determined by its interactions with specific targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, by binding to targeting signals on its surface . These interactions can affect its activity and function within the cells, leading to changes in cellular processes such as gene expression, protein synthesis, and energy metabolism .

特性

IUPAC Name |

3-fluoro-4-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKLGLANZUPGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369809-48-2 | |

| Record name | 3-fluoro-4-(propan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396788.png)

![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride](/img/structure/B1396794.png)

![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1396800.png)

![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/structure/B1396802.png)

![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride](/img/structure/B1396804.png)

![[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride](/img/structure/B1396809.png)